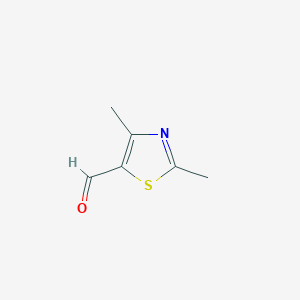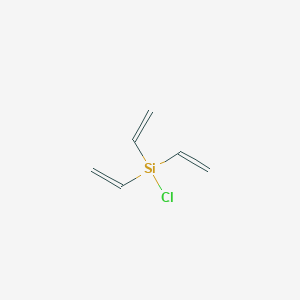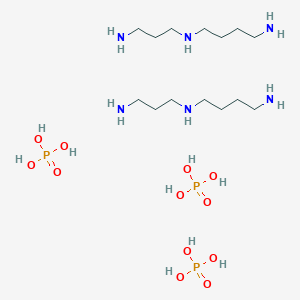
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)butane-1,4-diamine;phosphoric acid, commonly known as spermidine, is a polyamine compound that is found in all living cells. It is involved in various cellular processes, including DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has gained attention in recent years due to its potential health benefits, including anti-aging and neuroprotective effects.
Mecanismo De Acción
Spermidine is thought to exert its effects through various mechanisms, including autophagy induction, antioxidant activity, and modulation of gene expression. Autophagy is a process by which cells recycle damaged or dysfunctional components, and spermidine has been shown to induce autophagy in various cell types. Spermidine also has antioxidant activity, which may protect cells from oxidative stress. Additionally, spermidine has been shown to modulate gene expression, potentially influencing various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Spermidine has numerous biochemical and physiological effects. It is involved in DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, spermidine has been shown to improve cardiovascular function, reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spermidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, spermidine can be difficult to work with due to its tendency to form aggregates and its sensitivity to pH and temperature.
Direcciones Futuras
There are numerous future directions for research on spermidine. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms underlying its effects, as well as its potential side effects and interactions with other compounds. Finally, there is a need for standardized methods for measuring spermidine levels in various tissues and fluids, as well as for determining optimal dosages for therapeutic use.
Métodos De Síntesis
Spermidine can be synthesized through a variety of methods, including the reaction between putrescine and 4-aminobutanol, or the reaction between putrescine and 3-aminopropanal. These reactions can be catalyzed by various enzymes, including spermidine synthase.
Aplicaciones Científicas De Investigación
Spermidine has been studied extensively for its potential health benefits. Research has shown that spermidine can increase lifespan in various model organisms, including yeast, flies, and mice. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
1945-32-0 |
|---|---|
Nombre del producto |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Fórmula molecular |
C14H47N6O12P3 |
Peso molecular |
584.48 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
Clave InChI |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Otros números CAS |
49721-50-8 |
Sinónimos |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
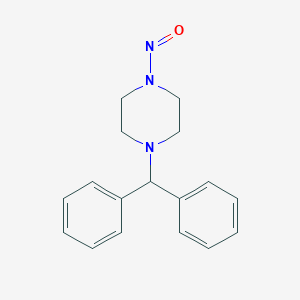
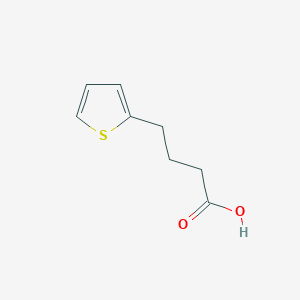
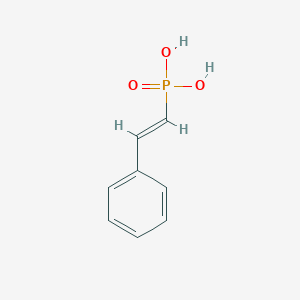
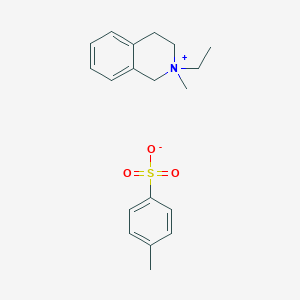
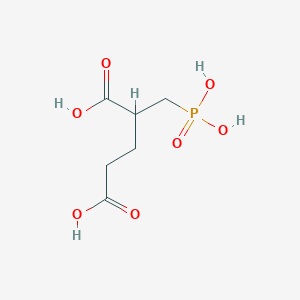
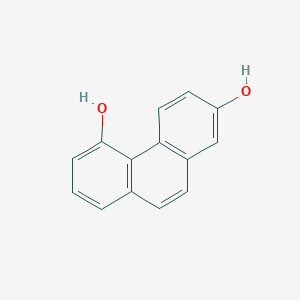
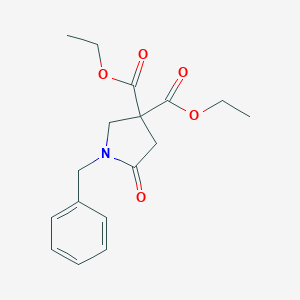
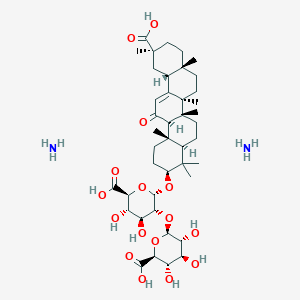
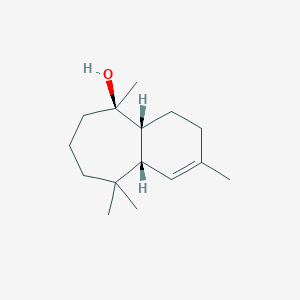
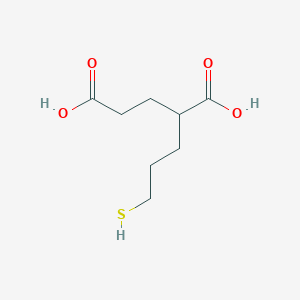
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
